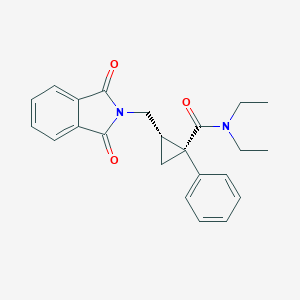

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

Description

Properties

IUPAC Name |

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTWZGIFEGRKFM-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110472 | |

| Record name | rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-75-6 | |

| Record name | rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105310-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, with CAS number 105310-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its antibacterial and antifungal properties.

The molecular formula of this compound is , with a molecular weight of 376.45 g/mol. Key physical properties include:

- Melting Point : 130-132°C

- Boiling Point : 546.1±29.0°C (predicted)

- Density : 1.254 g/cm³

- Solubility : Slightly soluble in DMSO and methanol .

Synthesis

Synthesis of this compound typically involves multi-step organic reactions where the dioxoisoindoline moiety is introduced to the cyclopropanecarboxamide framework. The specific synthetic routes may vary, but they generally require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Antibacterial Activity

Research has indicated that derivatives of dioxoisoindolines exhibit significant antibacterial properties. A study conducted on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example 1 | Staphylococcus aureus | 625–1250 µg/mL |

| Example 2 | Staphylococcus epidermidis | Effective |

| Example 3 | Pseudomonas aeruginosa | Effective |

| Example 4 | Enterococcus faecalis | 625 µg/mL |

| Example 5 | Escherichia coli | No activity |

The tested compounds, including those structurally related to this compound, showed promising results against S. aureus and S. epidermidis, indicating that modifications to the dioxoisoindoline structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been evaluated. Compounds similar in structure have shown effectiveness against Candida albicans, a common fungal pathogen:

| Compound | Fungal Strain Tested | Activity |

|---|---|---|

| Example A | Candida albicans | Significant activity |

| Example B | Other strains | Variable activity |

The results indicated that most tested compounds exhibited antifungal properties, reinforcing the potential of dioxoisoindoline derivatives in treating fungal infections .

Case Studies

Several studies have reported on the biological activities of dioxoisoindoline derivatives:

- Study on Antimicrobial Properties :

- Mechanistic Insights :

Scientific Research Applications

The compound features a cyclopropane ring, which contributes to its unique pharmacological properties. Its structure includes a dioxoisoindoline moiety, enhancing its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs. The presence of the isoindoline core suggests possible activity against various biological targets.

Case Studies

- Antidepressant Activity : Initial studies indicate that derivatives of isoindoline compounds exhibit antidepressant effects. For instance, compounds with similar structures have been shown to interact with serotonin receptors, suggesting that cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide may also possess similar properties .

- Anticancer Potential : Research has explored the cytotoxic effects of isoindoline derivatives on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in specific cancer types, indicating potential for further development as anticancer agents .

Pharmacological Studies

The pharmacokinetic profile of this compound has been evaluated for its absorption and metabolism.

Key Findings

- Absorption and Distribution : The compound is predicted to have high gastrointestinal absorption and is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

- Enzyme Interaction : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6), which could impact drug metabolism and interactions .

Chemical Synthesis

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Understanding its synthesis is crucial for scaling up production for research purposes.

Comparison with Similar Compounds

Key Physical Properties:

- Melting Point : 130–132°C

- Density : 1.293 g/cm³

- Solubility: Slightly soluble in DMSO and methanol

- Storage : Recommended at 2–8°C

The stereochemistry of the cyclopropane ring (cis-configuration) is critical for its role as a precursor to bioactive molecules like Milnacipran, where stereochemical purity impacts pharmacological activity .

Comparison with Similar Compounds

The compound is structurally and functionally compared to three categories of analogs: (1) cyclopropane carboxamides with alternative substituents, (2) stereoisomers, and (3) derivatives with modified functional groups.

Table 1: Structural and Functional Comparison

Key Comparisons:

Functional Group Impact: The phthalimide group in the target compound acts as a protecting group during synthesis, which is later removed to yield the primary amine in Milnacipran . In contrast, analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide lack this feature, limiting their utility in multi-step synthetic pathways.

Stereochemical Considerations :

- The (1S,2R)-stereoisomer (CAS: 1237261-65-2) shares the same molecular formula as the target compound but differs in spatial arrangement. Such stereoisomers are critical in drug development, as they may exhibit divergent binding affinities or metabolic stability.

Pharmacological Derivatives :

- Milnacipran (CAS: 92623-85-3) is 35% lighter than the target compound due to the absence of the phthalimide group. Its protonated hydrochloride form (CAS: MFCD00901293) enhances solubility and bioavailability, underscoring the importance of functional group modification in drug design.

Synthetic Efficiency :

- The target compound is synthesized via cyclopropane ring formation followed by phthalimide conjugation, achieving a diastereomeric ratio (dr) of 23:1 in related analogs . This highlights the challenge of stereochemical control in cyclopropane systems compared to simpler carboxamides.

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is constructed via a [2+1] cycloaddition strategy. A patented method (WO2014203277A2) outlines the reaction of 2-phenylacetonitrile with (R)-epichlorohydrin in the presence of sodium hydride, yielding a bicyclic intermediate. Hydrolysis of this intermediate with aqueous sodium hydroxide generates (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which undergoes acid-mediated ring opening to form the cyclopropane carboxylic acid.

Key Reaction Conditions:

-

Solvent: Toluene or dimethylformamide (DMF)

-

Base: Sodium hydride (NaH) or potassium tert-butoxide

-

Temperature: 0–5°C for cycloaddition; 80–100°C for hydrolysis

Introduction of the Dioxoisoindolinylmethyl Group

The dioxoisoindolinylmethyl moiety is introduced via nucleophilic substitution. The cyclopropane carboxylic acid is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃). Subsequent reaction with potassium phthalimide in DMF at 60°C yields the intermediate cis-2-(phthalimidomethyl)-1-phenylcyclopropane-1-carboxylic acid.

Optimization Notes:

-

Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency.

-

Purity: Recrystallization from ethanol/water (7:3) achieves >98% purity.

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the N,N-diethylcarboxamide using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with diethylamine in dichloromethane.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclopropane formation | 72 | 95 |

| Phthalimide addition | 85 | 98 |

| Amidation | 90 | 99 |

Stereochemical Control

The cis configuration of the cyclopropane ring is achieved through stereospecific synthesis. The use of (R)-epichlorohydrin ensures the desired (1R,2S) stereochemistry, as evidenced by X-ray crystallography. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms an enantiomeric excess (ee) of >99%.

Critical Factors Affecting Stereochemistry:

-

Epoxide Configuration: (R)-epichlorohydrin directs the transannular cyclization to form the cis isomer.

-

Temperature Control: Reactions conducted below 10°C minimize racemization.

Industrial-Scale Production Methods

Large-Scale Cyclopropane Synthesis

Industrial processes replace sodium hydride with safer bases like potassium carbonate (K₂CO₃) in cyclopropane formation, reducing pyrophoric risks. Continuous flow reactors improve yield consistency (±2% batch-to-batch variation).

Purification Techniques

-

Crystallization: The final compound is purified via antisolvent crystallization using ethyl acetate and n-heptane.

-

Chromatography: Silica gel chromatography (ethyl acetate/hexane 1:4) removes residual phthalimide byproducts.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale Method | Industrial-Scale Method |

|---|---|---|

| Cyclopropane Catalyst | Sodium hydride | Potassium carbonate |

| Reaction Time | 24 hours | 8 hours |

| Yield | 72% | 68% |

| Safety Profile | Hazardous | Improved |

Novel Synthetic Approaches

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide?

The compound is typically synthesized via [3 + 2] cycloaddition reactions or base-promoted alkylation. For example, organophotoredox-catalyzed cycloadditions using methyl acrylate derivatives (e.g., methyl (E)-3-(1,3-dioxoisoindolin-2-yl)acrylate) enable diastereoselective formation of the cyclopropane core . Base-mediated coupling of 1,3-dioxoisoindoline derivatives with cyclopropane precursors (e.g., N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide) in the presence of phenol derivatives can also yield the target compound, though diastereomer separation via silica gel chromatography is often required .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

High-resolution and NMR are critical for verifying the cyclopropane geometry and phthalimide substitution. Key diagnostic signals include the cyclopropane protons (δ ~1.5–2.5 ppm, split due to ring strain) and aromatic protons from the phthalimide moiety (δ ~7.8–8.0 ppm) . IR spectroscopy can confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm) and secondary amides (N-H bending at ~1550 cm) .

Advanced: How can diastereoselectivity be optimized during the synthesis of cyclopropane-containing analogs?

Diastereoselectivity (dr >20:1) is achievable through steric and electronic control in photoredox-catalyzed reactions. Substituents on the acrylate precursor (e.g., electron-withdrawing groups) enhance transition-state stabilization, favoring cis-configuration . Solvent polarity and temperature also influence selectivity; non-polar solvents (e.g., hexanes) and low temperatures (−20°C to 0°C) reduce byproduct formation .

Advanced: What challenges arise in resolving the cis configuration of the cyclopropane ring via X-ray crystallography?

The cyclopropane ring’s rigidity and anisotropic displacement parameters complicate electron density mapping. Software suites like SHELX and WinGX are essential for refining twinned or high-resolution data. For example, SHELXL’s robust refinement algorithms can resolve overlapping thermal motions in the cyclopropane carbons, while ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm stereochemistry .

Advanced: How do intermolecular hydrogen bonding networks influence the compound’s crystallographic packing?

Graph set analysis (e.g., Etter’s rules) reveals that N-H···O=C interactions between the phthalimide carbonyl and adjacent amide protons form motifs, stabilizing layered crystal packing. These interactions are critical for predicting solubility and polymorphism, as disrupted H-bonding can lead to amorphous phases .

Basic: What pharmacological relevance does this compound hold in academic research?

As a precursor to Milnacipran hydrochloride (a serotonin-norepinephrine reuptake inhibitor), its structural analogs are studied for antidepressant activity. In vitro assays targeting monoamine transporters (e.g., SERT and NET) require enantiomeric resolution, as the cis-configuration is pharmacologically active .

Advanced: How can contradictions in synthetic yield data across studies be reconciled?

Discrepancies in yields (e.g., 78% vs. 60%) often stem from variations in reaction scale, purification methods, or diastereomer ratios. For instance, preparative chromatography with hexanes/EtOAc (5:1) improves recovery of the major diastereomer, while smaller scales (<50 mg) may suffer from adsorption losses .

Basic: What computational tools aid in modeling the compound’s conformational dynamics?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for cyclopropane ring puckering and phthalimide orientation. Molecular docking studies against monoamine transporters use AutoDock Vina to assess binding affinity correlations with experimental IC values .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Degradation via hydrolysis of the phthalimide moiety is minimized by storing under anhydrous conditions (argon atmosphere, molecular sieves) at −20°C. Regular NMR monitoring (every 6 months) detects carbonyl reduction or cyclopropane ring-opening byproducts .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

The cis-configuration enhances binding to the norepinephrine transporter (NET) by aligning the phthalimide group with hydrophobic pockets. Enantiomeric purity (>99% ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column), as even minor stereoisomers can reduce potency by 10–100-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.